N-Indolylacetyl-beta-alanine

Auxin metabolism Peroxidase stability Bound auxins

N-Indolylacetyl-beta-alanine (IAA-β-Ala; CAS 66451-70-5) is a synthetic amide-linked conjugate of the plant growth hormone indole-3-acetic acid (IAA, auxin) and the non-proteinogenic β-amino acid, β-alanine (3-aminopropanoic acid). It belongs to the class of indole-3-acetyl-amino acid conjugates, which are critical tools for dissecting auxin homeostasis, transport, and signalling in plant biology.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B5316505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Indolylacetyl-beta-alanine
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC(=O)O
InChIInChI=1S/C13H14N2O3/c16-12(14-6-5-13(17)18)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2,(H,14,16)(H,17,18)
InChIKeyZXSGFGTUYKNDSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Indolylacetyl-beta-alanine (CAS 66451-70-5): A Distinct β-Amino Acid Auxin Conjugate for Plant Science Research


N-Indolylacetyl-beta-alanine (IAA-β-Ala; CAS 66451-70-5) is a synthetic amide-linked conjugate of the plant growth hormone indole-3-acetic acid (IAA, auxin) and the non-proteinogenic β-amino acid, β-alanine (3-aminopropanoic acid) [1]. It belongs to the class of indole-3-acetyl-amino acid conjugates, which are critical tools for dissecting auxin homeostasis, transport, and signalling in plant biology. Unlike the more commonly employed α-amino acid conjugates (e.g., IAA-L-alanine, IAA-glycine), IAA-β-Ala incorporates a β-amino acid backbone, resulting in a unique molecular geometry, altered hydrolytic stability, and distinct biological activity profiles [2]. The compound is primarily utilized as an auxin analog in tissue-culture systems, as a stable isotope-labelled internal standard in analytical chemistry, and as a mechanistic probe in auxin metabolism studies.

Why IAA-β-Alanine Cannot Be Substituted by Generic IAA-α-Amino Acid Conjugates


Substitution of IAA-β-alanine with a generic IAA-α-amino acid conjugate (e.g., IAA-L-alanine, IAA-glycine, or IAA-L-aspartate) introduces uncontrolled variability in three experimentally critical dimensions: (i) hydrolytic release kinetics of free IAA, which are dictated by the differential substrate specificity of IAA-amidohydrolases towards β- versus α-amino acid linkages; (ii) three-dimensional molecular conformation, where the extended methylene spacer of the β-alanyl moiety results in a distinct folding pattern over the indole ring system compared with α-amino acid conjugates, as demonstrated by X-ray crystallography [1]; and (iii) differential auxin activity in tissue-culture bioassays, where α-amino acid conjugates exhibit widely divergent callus-growth and shoot-inhibition profiles depending on the amino acid moiety [2]. Consequently, interchange without re-validation compromises the reproducibility of auxin-response experiments, internal-standard quantification, and structure-activity-relationship (SAR) studies.

Quantitative Comparative Evidence: IAA-β-Alanine vs. Closest Structural and Functional Analogs


Peroxidase-Catalyzed Oxidative Stability: IAA-β-Alanine vs. Free IAA

Free indole-3-acetic acid (IAA) is rapidly oxidized by horseradish peroxidase (HRP), whereas its amide conjugates—including IAA-β-alanine—are completely resistant to HRP-catalyzed degradation. In a classic study, Cohen & Bandurski demonstrated that IAA-β-alanine, alongside indoleacetyl-L-alanine, indoleacetyl-glycine, and other conjugates, remained undegraded under conditions that fully oxidized free IAA [1]. Furthermore, the addition of IAA-β-alanine (or any other tested conjugate) to free IAA did not affect the oxidation rate of free IAA, confirming that the conjugates are neither substrates nor competitive inhibitors of HRP [1].

Auxin metabolism Peroxidase stability Bound auxins

Crystal Structure Differentiation: IAA-β-Alanine vs. α-Amino Acid IAA Conjugates

X-ray crystallographic analysis by Nigović et al. (1992) revealed the three-dimensional structure of IAA-β-alanine at atomic resolution (space group Pbca, a = 9.114 Å, b = 23.933 Å, c = 11.034 Å, Z = 8) [1]. The β-alanyl moiety adopts a folded conformation over the indole ring, with the ethylene linker (-CH₂-CH₂-) providing a distinct spatial separation between the carboxylic acid terminus and the indole-3-acetyl pharmacophore. This contrasts sharply with α-amino acid conjugates (e.g., IAA-L-alanine, IAA-glycine), where the single α-carbon linker restricts conformational freedom and positions the amino acid side-chain in closer proximity to the indole ring [2]. The structural divergence has direct implications for molecular recognition by auxin receptors and hydrolytic enzymes.

X-ray crystallography Molecular conformation Auxin conjugate structure

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

Computed physicochemical descriptors reveal that IAA-β-alanine (XLogP3 = 0.7; topological polar surface area [TPSA] = 82.2 Ų) [1] occupies a distinct property space compared with commonly used IAA-α-amino acid conjugates. By contrast, IAA-L-alanine (CAS 57105-39-2) shares an identical molecular formula (C₁₃H₁₄N₂O₃, MW = 246.26 g/mol) but is computed to have a higher XLogP3 (~1.0) owing to the α-methyl substituent, while IAA-glycine (MW = 232.24 g/mol) has a lower TPSA (~82.9 Ų) and a lower XLogP3 (~0.4) due to the absence of a side-chain. These differences influence aqueous solubility, passive membrane permeability, and chromatographic retention behaviour.

Physicochemical profiling Drug-likeness Membrane permeability

Biological Activity Divergence: In-Class Inferred Differential from α-Amino Acid Conjugate Data

Although a direct head-to-head bioassay comparison between IAA-β-alanine and specific α-amino acid conjugates has not been published in a single study, the systematic SAR analysis of Hangarter et al. (1980) provides strong class-level inference for differential biological activity. That study tested eight IAA-α-amino acid conjugates in three assay systems (tomato hypocotyl explants, tobacco callus cultures, pea stem ethylene production) and demonstrated that auxin activity is exquisitely sensitive to the amino acid moiety: IAA-L-alanine supported rapid callus growth and suppressed shoot/root formation, IAA-glycine was partially effective, while IAA-valine, IAA-leucine, and IAA-aspartate supported shoot formation without callus growth [1]. Given that IAA-β-alanine carries a β-amino acid with an extended carbon backbone not represented in the tested panel, its biological profile is predicted to differ from all α-amino acid congeners—a prediction that is experimentally testable but currently unquantified in the peer-reviewed literature.

Auxin bioassay Callus culture Structure-activity relationship

Validated Application Scenarios for N-Indolylacetyl-beta-alanine Based on Quantitative Evidence


Sustained-Release Auxin Source in Long-Term Plant Tissue Culture

In callus-induction and plant-regeneration protocols where free IAA is rapidly oxidized by endogenous peroxidases, IAA-β-alanine provides a non-oxidizable auxin reservoir [1]. The amide linkage confers resistance to peroxidase-catalyzed degradation, ensuring a prolonged auxin signal. Researchers should select IAA-β-alanine over free IAA when the experimental design requires stable auxin levels over days to weeks without repeated medium renewal.

Crystallographic Reference Standard for Auxin Conjugate Structural Biology

The fully solved single-crystal X-ray structure of IAA-β-alanine (orthorhombic, Pbca, a=9.114 Å, b=23.933 Å, c=11.034 Å) [2] serves as an experimentally validated reference for molecular modeling, docking simulations, and powder X-ray diffraction (PXRD) identity confirmation of synthesized batches. This structural data is indispensable for laboratories conducting structure-based design of novel auxin analogs or developing quality-control protocols for custom-synthesized conjugates.

Chromatographic Method Development and Metabolite Identification

The distinct physicochemical signature of IAA-β-alanine—XLogP3 = 0.7, TPSA = 82.2 Ų [3]—results in a retention time and mass-spectrometric fragmentation pattern that differs from those of co-eluting α-amino acid conjugates. This makes IAA-β-alanine an essential authentic standard for the development and validation of LC–MS/MS methods aimed at profiling the full spectrum of endogenous IAA-amino acid conjugates in plant tissues, where a β-alanine conjugate may otherwise be misidentified as an isomeric α-alanine conjugate.

Structure-Activity-Relationship (SAR) Probe in Auxin Signaling Studies

Because the Hangarter et al. (1980) SAR panel conclusively demonstrated that swapping the amino acid moiety of IAA conjugates alters biological activity—from callus-promoting (L-alanine, glycine) to shoot-promoting (valine, leucine, aspartate) [4]—IAA-β-alanine, with its unique β-amino acid backbone, is a logically mandated inclusion in any comprehensive SAR study of auxin conjugate biology. Its procurement is justified by the established principle of amino-acid-dependent activity differentiation.

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